5-Ethyl-2-methyl-4-nitropyridine 1-oxide
Overview
Description
5-Ethyl-2-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. It is characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring, forming an N-oxide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methyl-5-ethylpyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring . The resulting nitro compound is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group is an excellent leaving group and can be substituted by halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sulfuryl chloride, acetyl bromide.
Major Products Formed
Reduction: 5-Ethyl-2-methyl-4-aminopyridine 1-oxide.
Substitution: 2,4-Dichloropyridine, 2,4-Dibromopyridine.
Scientific Research Applications
5-Ethyl-2-methyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The N-oxide structure can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitropyridine N-oxide: Similar structure but lacks the ethyl group at the 5-position.
2-Chloro-5-methyl-4-nitropyridine 1-oxide: Contains a chlorine atom instead of an ethyl group.
Uniqueness
5-Ethyl-2-methyl-4-nitropyridine 1-oxide is unique due to the presence of both an ethyl group and a nitro group on the pyridine ring, along with the N-oxide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
5-ethyl-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-7-5-9(11)6(2)4-8(7)10(12)13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANDYWNNFZVYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345213 | |
Record name | 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-20-0 | |
Record name | 1131-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1131-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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